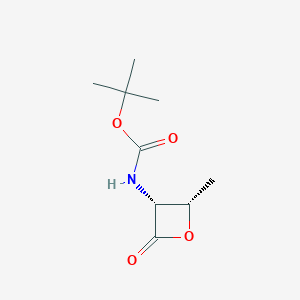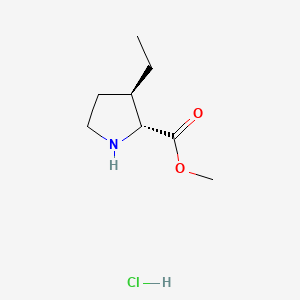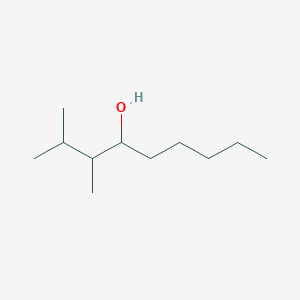
13-Amino-13-oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13-Amino-13-oxotridecanoic acid can be synthesized through the oxidation of 13-oxotridecanamide. This process involves the use of oxidizing agents such as oxygen or other oxidative reagents . The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the recovery and purification of erucamide from industrial wastewater. Techniques such as solid phase extraction (SPE), high performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Amino-13-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidative reagents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amino acids, amides, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
13-Amino-13-oxotridecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other materials to improve their properties
Wirkmechanismus
The mechanism of action of 13-Amino-13-oxotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied .
Vergleich Mit ähnlichen Verbindungen
13-oxotridecanamide: A precursor to 13-Amino-13-oxotridecanoic acid.
14-oxotetradec-12-enamide: Another oxidation product of erucamide.
14-amino-14-oxo-tetradec-2-enoic acid: A similar compound formed through oxidation
Uniqueness: this compound is unique due to its specific structure and the presence of both amino and oxo functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H25NO3 |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
13-amino-13-oxotridecanoic acid |
InChI |
InChI=1S/C13H25NO3/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
FHRQTSVMKLZYME-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)N)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)




![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)




